Einecs 285-029-9

Description

Einecs 285-029-9 is a compound listed in the European INventory of Existing Commercial chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Properties

CAS No. |

85005-99-8 |

|---|---|

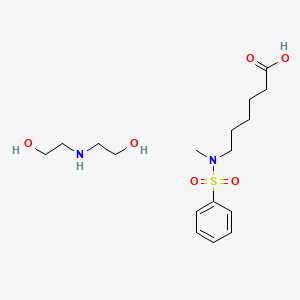

Molecular Formula |

C17H30N2O6S |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

6-[benzenesulfonyl(methyl)amino]hexanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C13H19NO4S.C4H11NO2/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;6-3-1-5-2-4-7/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);5-7H,1-4H2 |

InChI Key |

CTRJLVUGMVATJS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 285-029-9 involves specific synthetic routes and reaction conditions. Industrial production methods typically include the use of advanced chemical synthesis techniques to ensure high purity and yield. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Einecs 285-029-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 285-029-9 has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions In biology, it is utilized in studies related to cellular processes and molecular interactionsIn industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Einecs 285-029-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of certain enzymes and proteins, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Einecs 285-029-9 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide. Each of these compounds has unique properties and applications, highlighting the uniqueness of this compound in terms of its chemical structure and functional capabilities .

Biological Activity

Introduction

The compound identified as EINECS 285-029-9 corresponds to 1,3-Dichlorobenzene (DCB), a chlorinated aromatic hydrocarbon widely used in industrial applications, including as a solvent and in the production of other chemicals. Understanding its biological activity is crucial due to its potential environmental impact and health risks associated with exposure.

1,3-Dichlorobenzene (DCB) has the following chemical properties:

- Chemical Formula : C6H4Cl2

- Molecular Weight : 147.01 g/mol

- CAS Number : 541-73-1

- Physical State : Colorless liquid

- Boiling Point : 180.5 °C

- Solubility : Insoluble in water, soluble in organic solvents

Biological Activity Overview

1,3-Dichlorobenzene exhibits various biological activities, primarily concerning its toxicity and potential carcinogenic effects. The following sections summarize key findings from research studies and case reports.

Toxicological Studies

- Acute Toxicity :

- Chronic Effects :

- Carcinogenic Potential :

Case Study 1: Occupational Exposure

A case study involving workers at a chemical manufacturing plant revealed that prolonged exposure to DCB vapors resulted in elevated levels of liver enzymes and an increased incidence of respiratory ailments. The study emphasized the need for improved ventilation and protective equipment in workplaces handling DCB .

Case Study 2: Environmental Impact

Research conducted on groundwater contamination near industrial sites indicated that DCB can persist in the environment, leading to bioaccumulation in aquatic organisms. Fish exposed to contaminated water exhibited altered behavior and reproductive issues, suggesting significant ecological risks .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Name | 1,3-Dichlorobenzene |

| EINECS Number | 285-029-9 |

| Acute Toxicity (LD50) | ~500 mg/kg (oral, rat) |

| Chronic Toxicity | Liver and kidney damage |

| Carcinogenic Classification | Possibly carcinogenic (IARC Group 2B) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.